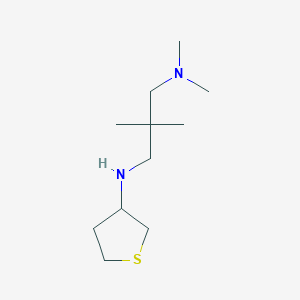![molecular formula C14H20N2O4S B13012392 Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate is a chemical compound that features a piperazine ring substituted with a methylbenzenesulfonyl group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate typically involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the sulfonylation step .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors in the body, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol: This compound is similar in structure but has an ethanol group instead of an acetate ester.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a piperazine ring with different substituents, showing varied biological activities.
Uniqueness
Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and acetate groups allows for diverse chemical reactivity and potential biological interactions .
Propiedades
Fórmula molecular |
C14H20N2O4S |
|---|---|
Peso molecular |
312.39 g/mol |
Nombre IUPAC |
methyl 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetate |
InChI |
InChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)21(18,19)16-9-7-15(8-10-16)11-14(17)20-2/h3-6H,7-11H2,1-2H3 |
Clave InChI |
MBHMLZWODJGKCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


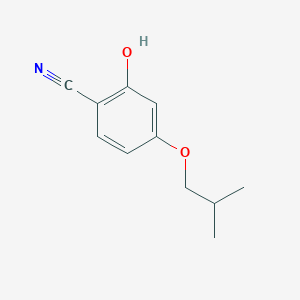
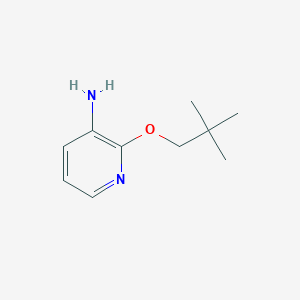

![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)

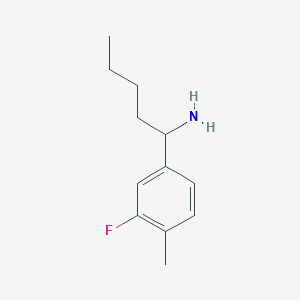
![2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)


![3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012376.png)

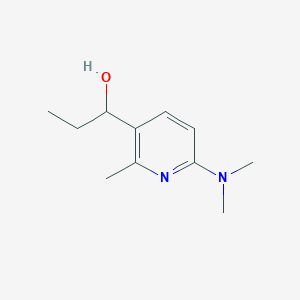
![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
